2-Ethylhexyl 2-ethylhexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCGJMIVSYHBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052478 | |

| Record name | 2-Ethylhexyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7425-14-1 | |

| Record name | 2-Ethylhexyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl-2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430RJA6715 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethylhexyl 2-ethylhexanoate chemical properties and structure

An In-depth Technical Guide to 2-Ethylhexyl 2-ethylhexanoate: Chemical Properties, Structure, and Applications

Introduction

This compound is a synthetic ester that has garnered significant interest across various industrial and research sectors. It is formed from the esterification of 2-ethylhexanoic acid and 2-ethylhexanol.[1][2] This branched-chain ester is a clear, colorless liquid with a characteristic fruity odor.[3] Its unique physicochemical properties, such as low viscosity, good solvency, and emolliency, make it a versatile ingredient in cosmetics, personal care products, lubricants, and as a solvent in various formulations.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

A clear understanding of the chemical identity and structure of this compound is fundamental to appreciating its properties and functions.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[5] |

| Synonyms | Ethylhexyl ethylhexanoate, Octyl octanoate, 2-Ethylhexanoic acid, 2-ethylhexyl ester[1][5] |

| CAS Number | 7425-14-1[3][5] |

| Molecular Formula | C₁₆H₃₂O₂[3][4][5] |

| Molecular Weight | 256.42 g/mol [3][4][5] |

| EINECS Number | 231-057-1[3][5] |

| InChI | InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3[4][5] |

| InChIKey | OUCGJMIVSYHBEC-UHFFFAOYSA-N[4][5] |

| SMILES | CCCCC(CC)COC(=O)C(CC)CCCC[4][5] |

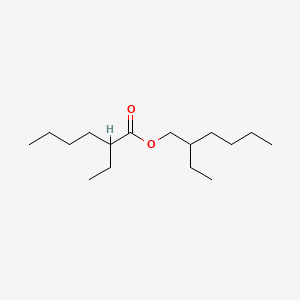

Chemical Structure

The structure of this compound features a central ester functional group with two branched ethylhexyl chains.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior and suitability for various applications.

| Property | Value | Source |

| Physical Form | Clear, colorless liquid | [4] |

| Odor | Fruity | [3] |

| Melting Point | -18.1 °C (estimate) | [3] |

| Boiling Point | 299.67 °C (estimate) | [3] |

| Density | 0.8561 g/cm³ (estimate) | [3] |

| Refractive Index | 1.4096 (estimate) | [3] |

| Solubility | Slightly soluble in acetone, chloroform, and methanol. Insoluble in water. | [3][6] |

| LogP | 6.587 (estimate) | [3] |

Synthesis and Manufacturing

This compound is commercially produced through the esterification of 2-ethylhexanoic acid with 2-ethylhexanol.[1] This reaction is typically catalyzed by an acid or, in more recent "green" chemistry approaches, by enzymes such as immobilized lipase.[2][7]

Reaction Scheme

The synthesis is a classic Fischer esterification reaction.

Caption: Synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol describes a laboratory-scale synthesis using an immobilized lipase catalyst, which offers high selectivity and milder reaction conditions.

-

Reactor Setup: A batch-stirred tank reactor (e.g., a 250 mL three-necked flask) equipped with a magnetic stirrer, reflux condenser, and temperature probe is placed in a thermostatic water bath.[7]

-

Reactant Charging: The reactor is charged with equimolar amounts of 2-ethylhexanoic acid and 2-ethyl-1-hexanol in a suitable solvent like n-hexane.[2][7] An internal standard (e.g., n-decane) can be added for quantitative analysis.[7]

-

Catalyst Addition: Immobilized lipase (e.g., Novozym 435) is added to the reaction mixture (e.g., at a concentration of 2 g/L).[2][7]

-

Reaction Conditions: The mixture is stirred at a constant speed (e.g., 200 rpm) and maintained at a specific temperature (e.g., 30-45 °C).[7]

-

Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at various time intervals and analyzed by gas chromatography (GC) to determine the conversion of reactants to the product.[7]

-

Work-up: Upon completion of the reaction, the immobilized enzyme can be filtered off for reuse. The solvent is removed under reduced pressure, and the resulting ester can be purified by vacuum distillation if necessary.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons of the two ethylhexyl chains. The chemical shifts would be characteristic of an ester. |

| ¹³C NMR | A signal for the carbonyl carbon of the ester group (around 170 ppm), along with signals for the carbons in the alkyl chains.[5] |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the ester group (around 1735 cm⁻¹), and C-H stretching bands for the alkyl groups (around 2850-2960 cm⁻¹). |

| Mass Spectrometry (GC-MS) | The mass spectrum would show a molecular ion peak (m/z 256.42) and characteristic fragmentation patterns of a long-chain ester.[5] |

Applications

The unique properties of this compound make it a valuable component in a wide range of products.

-

Cosmetics and Personal Care: It is widely used as an emollient, skin conditioning agent, and fragrance ingredient in products like moisturizers, sunscreens, and color cosmetics.[1][3][5] Its non-greasy feel and good spreadability are highly desirable in these formulations.

-

Industrial Applications: It serves as a viscosity modifier, a solvent, and a component in lubricants and additives.[1][4] It is also used in cleaning and washing agents and reprographic agents.[1]

-

Potential in Drug Development: For drug development professionals, its properties suggest potential use as a non-polar vehicle or excipient in topical and transdermal drug delivery systems. Its solvent properties could aid in the solubilization of lipophilic active pharmaceutical ingredients (APIs).

Safety and Toxicology

While this compound is widely used, it is important to be aware of its toxicological profile and regulatory status.

Toxicological Summary

| Endpoint | Result | Source |

| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg bw | [1] |

| Acute Dermal Toxicity (Rabbit) | LD50 > 2000 mg/kg bw | [1] |

| Skin Irritation | May cause skin irritation. | [1] |

| Reproductive Toxicity | Classified as a Category 2 or 3 reproductive toxin. Suspected of damaging the unborn child. | [1][8] |

Regulatory Information

-

Canada: The Canadian government has concluded that this compound is harmful to human health at the levels of exposure considered in their assessment and has proposed to add it to the List of Toxic Substances in Schedule 1 of the Canadian Environmental Protection Act, 1999.[9][10]

-

European Union: It is subject to regulations due to its classification as a reprotoxic substance and is prohibited for use in cosmetics unless a safety evaluation by the Scientific Committee on Consumer Safety (SCCS) finds it safe for use.[10]

GHS Hazard Information

-

Pictogram: Health Hazard

-

Signal Word: Warning

-

Hazard Statement: H361d - Suspected of damaging the unborn child.[8]

-

Precautionary Statements: P201, P202, P280, P308+P313, P405.[8]

Analytical Methodology

Gas chromatography is a common and effective method for the analysis of this compound.

Gas Chromatography (GC) Protocol

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separation.

-

Sample Preparation: The sample is diluted in a suitable solvent, such as n-hexane or dichloromethane. An internal standard may be added for quantification.

-

GC Conditions:

-

Injector Temperature: 230 °C[7]

-

Detector Temperature: 260 °C[7]

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a final temperature to ensure good separation. An isothermal period at 190°C has been reported.[7]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of a calibration curve prepared with a certified reference standard.

Conclusion

This compound is a versatile synthetic ester with a well-defined chemical structure and a range of useful physicochemical properties. Its applications are widespread, particularly in the cosmetics and industrial sectors. However, its classification as a reproductive toxin necessitates careful handling and adherence to regulatory guidelines. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analytical methods is crucial for its safe and effective utilization in various formulations and studies.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 7425-14-1 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C16H32O2 | CID 23906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Calcium 2-ethylhexanoate and this compound - information sheet - Canada.ca [canada.ca]

- 10. Risk Management Approach for Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester - Canada.ca [canada.ca]

Physical and chemical properties of 2-Ethylhexyl 2-ethylhexanoate

An In-depth Technical Guide to 2-Ethylhexyl 2-ethylhexanoate

This guide provides a comprehensive technical overview of this compound, a branched-chain ester widely utilized across the cosmetic, personal care, and industrial sectors. This document delves into the core physical and chemical properties, reactivity, and analytical methodologies pertinent to researchers, formulation scientists, and drug development professionals. A critical examination of its safety profile, grounded in its chemical behavior, is also presented to ensure a complete scientific understanding.

Core Identity and Applications

This compound (CAS No. 7425-14-1) is a synthetic ester formed from 2-ethylhexanoic acid and 2-ethyl-1-hexanol.[1][2] It is also commonly known by the INCI name Ethylhexyl Ethylhexanoate.[3] Functionally, it is a colorless, clear liquid with excellent solubility in organic solvents.[4][5] Its primary commercial applications stem from its properties as an emollient, solvent, viscosity modifier, and plasticizer.[4][5][6] It is a key ingredient in formulations for lotions, creams, and other personal care products, where it imparts a non-greasy, smooth feel.[7] In industrial settings, it serves as a lubricant and dispersing agent.[5]

Physicochemical Properties

The physical characteristics of this compound define its behavior in formulations and its performance in various applications. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7425-14-1 | [4][8][9] |

| Molecular Formula | C₁₆H₃₂O₂ | [3][4] |

| Molecular Weight | 256.42 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [3][5] |

| Melting Point | -18.1 °C (estimate) | [5][8] |

| Boiling Point | ~288.3 - 299.7 °C | [5][8] |

| Density | ~0.863 g/cm³ | [5][10] |

| Refractive Index | ~1.437 | [5] |

| Flash Point | 137.1 °C | [5][10] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C (Predicted) | [5] |

| Solubility | Slightly soluble in Acetone, Chloroform, Methanol.[8] Excellent solubility in organic solvents.[5] |

Chemical Structure and Reactivity

Understanding the chemical nature of this compound is fundamental to predicting its stability, compatibility, and toxicological profile.

Molecular Structure

The molecule consists of a central ester functional group derived from a C8 carboxylic acid (2-ethylhexanoic acid) and a C8 alcohol (2-ethylhexanol). The branched nature of both the acid and alcohol moieties contributes to its liquid state at room temperature and its desirable emollient properties.

Caption: Chemical structure of this compound.

Synthesis Pathways

Fischer Esterification: The primary industrial synthesis route is the Fischer esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol, typically under acid catalysis, to form the ester and water.[2]

Enzymatic Synthesis: Modern, more environmentally friendly methods utilize biocatalysis. A notable example is the direct esterification using an immobilized lipase, such as Novozym 435, in a solvent like n-hexane.[7][11] This approach can achieve high conversion rates under milder conditions. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where the enzyme is inhibited by high concentrations of the 2-ethylhexanoic acid substrate.[11][12]

Chemical Stability and Reactivity

This compound is generally stable under normal storage conditions. However, its reactivity is dominated by the ester linkage.

-

Hydrolysis: The most significant reaction is hydrolysis, where the ester bond is cleaved by water to yield the parent alcohol (2-ethyl-1-hexanol) and carboxylic acid (2-ethylhexanoic acid).[1][2] This reaction can be catalyzed by acids, bases, or enzymes (esterases) present in biological systems.[1] The propensity for hydrolysis is a critical factor in its toxicological assessment, as the properties of the hydrolysis products often dictate the overall biological effect.[1][2]

-

Incompatible Materials: It can react with strong oxidizing materials.[5] Contact with strong acids or bases should be avoided as they will catalyze hydrolysis.

-

Thermal Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[5] The thermal degradation of similar long-chain esters typically proceeds through multi-stage processes influenced by temperature and atmosphere.[13]

Experimental Protocols for Analysis

For researchers and quality control professionals, standardized analytical methods are essential for verifying the identity, purity, and stability of this compound.

Protocol: Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity and assessing the purity of volatile and semi-volatile compounds like this compound. It can effectively separate the target compound from starting materials (2-ethylhexanol, 2-ethylhexanoic acid) and other impurities.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as n-hexane or ethyl acetate.

-

Internal Standard: Add an appropriate internal standard (e.g., n-decane) for quantitative analysis.[11]

-

GC Injection: Inject 1 µL of the prepared sample into the GC system.

-

Chromatographic Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to a final temperature of 250°C and hold for 5 minutes.[11]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the this compound peak by its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).[3] The purity is determined by the relative peak area.

Caption: Workflow for GC-MS analysis of this compound.

Protocol: Assessment of Hydrolytic Stability

This protocol assesses the rate of hydrolysis under controlled conditions, which is crucial for predicting shelf-life in aqueous formulations and for understanding its metabolic fate.

Methodology:

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to simulate physiological conditions) containing a known concentration of this compound (e.g., 100 µg/mL). A co-solvent like acetonitrile may be needed to ensure solubility.

-

Incubation: Incubate the solution in a sealed vial at a constant temperature (e.g., 37°C or 50°C for accelerated testing).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the reaction mixture.

-

Quenching & Extraction: Immediately quench the reaction by adding the aliquot to a cold solvent (e.g., acetonitrile) to stop further hydrolysis. If necessary, perform a liquid-liquid extraction to isolate the analytes.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection or GC-MS.

-

HPLC Method: Use a C18 column and a mobile phase gradient of water and acetonitrile to separate the parent ester from the hydrolysis product, 2-ethylhexanoic acid. Monitor the disappearance of the parent ester peak and the appearance of the acid peak over time.

-

-

Data Interpretation: Plot the concentration of this compound versus time to determine the rate of hydrolysis (e.g., calculate the half-life).

Caption: Experimental workflow for hydrolytic stability testing.

Safety and Toxicological Profile

The safety assessment of this compound is closely linked to its hydrolysis products.

-

Irritation: The compound is considered a mild skin and eye irritant.[5]

-

Reproductive Toxicity: The most significant hazard is its classification as a substance suspected of damaging the unborn child (GHS Reproductive Toxicity Category 2; H361d).[3][14] This classification is not based on the ester itself but on the known developmental toxicity of its hydrolysis product, 2-ethylhexanoic acid (2-EHA).[1][2] 2-EHA has demonstrated developmental toxic effects in animal studies.[1][15] Therefore, any exposure scenario that could lead to significant hydrolysis, such as dermal application of a leave-on product, requires careful risk assessment.[1]

-

Handling Precautions: Due to its hazard classification, safe handling is paramount. Work should be conducted in a well-ventilated area.[10] Personal protective equipment, including impervious gloves and safety goggles, should be worn to avoid skin and eye contact.[10] Special instructions should be obtained before use, and exposure should be avoided, particularly for individuals of reproductive age.[14]

Conclusion

This compound is a versatile ester with valuable properties for the cosmetic and industrial fields. Its physical characteristics make it an effective emollient and lubricant. However, its chemical reactivity, particularly its susceptibility to hydrolysis, is a critical consideration for formulation stability and, more importantly, for human safety. The reproductive toxicity associated with its metabolite, 2-ethylhexanoic acid, necessitates rigorous risk assessment and strict adherence to safe handling protocols. A thorough understanding of these interconnected physical, chemical, and toxicological properties is essential for any scientist or professional working with this compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. cir-safety.org [cir-safety.org]

- 3. This compound | C16H32O2 | CID 23906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester - Canada.ca [canada.ca]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 7425-14-1 [m.chemicalbook.com]

- 9. This compound | 7425-14-1 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. healthvermont.gov [healthvermont.gov]

2-Ethylhexyl 2-ethylhexanoate CAS number 7425-14-1 research

An In-depth Technical Guide to 2-Ethylhexyl 2-ethylhexanoate (CAS 7425-14-1)

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 7425-14-1), a branched-chain synthetic ester widely utilized across the cosmetic, personal care, and industrial sectors. This document delves into its physicochemical properties, synthesis pathways, mechanisms of action in key applications, and robust analytical methodologies for its characterization. A significant focus is placed on the toxicological profile, particularly the implications of its hydrolysis to 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol, which is central to its safety assessment and regulatory standing. This guide is intended for researchers, formulation scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

This compound, also known by its INCI name Ethylhexyl Ethylhexanoate, is a C16 ester.[1] Its branched structure is a key determinant of its physical properties and performance characteristics, particularly its low freezing point and excellent solubility in nonpolar solvents.[2]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7425-14-1 | [1] |

| EINECS Number | 231-057-1 | [1] |

| Molecular Formula | C₁₆H₃₂O₂ | [3] |

| Molecular Weight | 256.42 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethylhexyl Ethylhexanoate, Octyl Octanoate | [1] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Odor | Faint, fruity | [4] |

| Density | ~0.863 g/cm³ | [5] |

| Boiling Point (est.) | 299.67°C | [6] |

| Melting Point (est.) | -18.1°C | [6] |

| Flash Point | 137.1°C | [5] |

| Solubility | Slightly soluble in acetone, chloroform, methanol; Immiscible in water.[6][7] | [6][7] |

| LogP (n-octanol/water) | 6.587 (estimated) | [6] |

Synthesis and Manufacturing

The primary industrial route to this compound is the direct esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol.[6] This reaction can be driven by traditional acid catalysts or, for higher purity and milder conditions, by enzymatic catalysis.

Enzymatic Synthesis

A well-documented method involves using an immobilized lipase, such as Novozym 435, in a nonpolar solvent like n-hexane.[8] This approach offers high specificity and avoids the harsh conditions of acid catalysis, which is particularly valuable for cosmetic-grade materials. The reaction proceeds via a Ping-Pong Bi-Bi mechanism where the enzyme is first acylated by the carboxylic acid before transferring the acyl group to the alcohol.[8]

Caption: Fischer esterification of 2-ethylhexanoic acid and 2-ethyl-1-hexanol.

Generalized Industrial Esterification Protocol

This protocol describes a standard acid-catalyzed batch process.

-

Reactor Charging: Charge a suitable glass-lined or stainless steel reactor with equimolar amounts of 2-ethylhexanoic acid and 2-ethyl-1-hexanol.

-

Catalyst Addition: Add a catalyst, such as p-toluenesulfonic acid (typically 0.1-0.5% by weight of reactants).

-

Reaction Conditions: Heat the mixture to 120-160°C. The reaction is a condensation equilibrium; water is continuously removed via a Dean-Stark trap to drive the reaction towards the product.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected and by periodic analysis of the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a target specification.

-

Neutralization & Purification: Once complete, cool the mixture. Neutralize the acid catalyst with a base (e.g., sodium carbonate solution). Wash the crude ester with water to remove the salt and any residual catalyst.

-

Drying and Filtration: Dry the organic layer under vacuum to remove residual water. The final product can be filtered to remove any particulates.

Mechanism of Action & Applications

The unique branched structure of this compound imparts desirable properties for several applications.

Emollient in Cosmetics and Personal Care

Emollients are ingredients that soften and smooth the skin by forming a protective layer that reduces transepidermal water loss (TEWL).[9] The efficacy and sensory profile of an emollient ester are dictated by its chemical structure.[10]

-

Causality of Performance :

-

Branched Chains : The two ethyl groups on the C2 positions of both the acid and alcohol moieties create a bulky, non-linear structure. This steric hindrance prevents the molecules from packing tightly, resulting in a low freezing point and a light, non-greasy skin feel.[2][11]

-

Molecular Weight : With a molecular weight of ~256 g/mol , it falls into the category of medium-weight esters. This provides a balance of good spreadability upon application without the overly dry, volatile feel of very light esters or the heavy, occlusive feel of long-chain wax esters.[12]

-

Polarity : The ester group provides polarity, enhancing its ability to integrate with the lipids of the stratum corneum and solubilize other cosmetic ingredients like UV filters and pigments.[12]

-

It is widely used in lotions, creams, face makeup, and foot lotions to improve product texture and skin feel.[4][13]

Lubricant Additive and Industrial Fluids

In industrial applications, this compound serves as a component in synthetic lubricants and metalworking fluids.[4] Its branched structure contributes to a low pour point and good thermal stability, making it suitable for formulations used over a wide temperature range.[2] It functions as a viscosity modifier and a boundary lubricant, reducing friction between moving parts.[4] Its parent acid, 2-EHA, is also a key precursor for producing metal salts (e.g., for corrosion inhibitors) and polyol esters used in high-performance synthetic oils.[7]

Analytical Methodologies

Quality control and impurity profiling of this compound, as well as the quantification of its metabolites in biological matrices, are critical. Gas chromatography-mass spectrometry (GC-MS) is the reference technique due to the compound's volatility and the method's high sensitivity and specificity.[14][15]

Caption: Generalized workflow for the GC-MS analysis of this compound.

Protocol: Quantification by GC-MS

This protocol provides a general framework for the analysis. Method validation (linearity, accuracy, precision, LOD/LOQ) is required for specific applications.

-

Standard Preparation: Prepare a stock solution of certified this compound standard in a suitable solvent (e.g., hexane or ethyl acetate). Create a series of calibration standards by serial dilution. Prepare an internal standard (IS) solution (e.g., n-decane).[8]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of sample (e.g., cosmetic emulsion diluted in water, or urine), add the internal standard.

-

Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate. Vortex vigorously for 2 minutes.[16]

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic layer to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen.[16]

-

Reconstitute the residue in 100 µL of ethyl acetate for injection.

-

-

GC-MS Conditions (Typical):

-

Injector: Split/splitless, 250°C.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[15]

-

Carrier Gas: Helium, constant flow (~1 mL/min).

-

Oven Program: Initial temp 60°C, hold for 1 min, ramp at 15°C/min to 190°C, hold for 2 min.[8]

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-300 m/z or Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions (e.g., m/z 145, 127, 87).

-

Toxicological Profile and Safety Assessment

The safety profile of this compound is intrinsically linked to its metabolic fate. It is expected to hydrolyze via chemical or enzymatic processes (e.g., by esterases in the skin or gastrointestinal tract) into its constituent precursors: 2-ethylhexanol (2-EH) and 2-ethylhexanoic acid (2-EHA).[6] The toxicological properties of these hydrolysis products are therefore considered predictive of the potential hazards of the parent ester.

Hydrolysis and Developmental Toxicity

The primary health concern identified by regulatory bodies is developmental toxicity.[13][17] This is not attributed to the ester itself, but to 2-EHA.[18]

-

Mechanism of Toxicity: 2-EHA is classified as a reproductive toxin (Category 2 in the EU, formerly Category 3 in Australia) with the risk phrase "Suspected of damaging the unborn child".[6][18] Studies in rats have shown that 2-EHA can cause developmental effects, including skeletal variations and malformations, in the absence of significant maternal toxicity.[18] The Lowest Observed Adverse Effect Level (LOAEL) for developmental toxicity for 2-EHA has been reported at 100 mg/kg bw/day.[18] 2-Ethylhexanol has also been shown to cause developmental toxicity, with a No Observed Adverse Effect Level (NOAEL) of 130 mg/kg bw/day.[6]

Caption: Hydrolysis of the parent ester to its toxicologically relevant metabolites.

Regulatory Standing and Safety Assessment

Based on the potential for hydrolysis and subsequent exposure to 2-EHA, the Government of Canada concluded that this compound is harmful to human health at levels considered in their assessment, leading to risk management actions.[17] The Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) also highlights developmental toxicity as the critical health effect for risk characterization.[6]

Conversely, the Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl ethylhexanoates, including Ethylhexyl Ethylhexanoate, are safe in their present practices of use and concentration when formulated to be non-irritating.[14] This highlights the complexity of risk assessment, which considers both hazard and exposure levels in final products.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child. | [6][14] |

Safe Handling and First Aid Protocol

Based on Safety Data Sheet (SDS) information, the following handling procedures are recommended.[5]

-

Engineering Controls: Handle in a well-ventilated place.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-impermeable gloves.

-

Eye Protection: Wear tightly fitting safety goggles.

-

Skin and Body Protection: Wear suitable protective clothing.

-

-

Handling Precautions: Avoid contact with skin and eyes. Avoid breathing mist, gas, or vapors. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

-

First Aid Measures:

-

Inhalation: Move the victim into fresh air.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor immediately.

-

Environmental Fate and Ecological Impact

The environmental risk of this compound has been assessed by regulatory bodies.

-

Persistence and Bioaccumulation: The Government of Canada determined that the substance meets the criteria for bioaccumulation but not for persistence as set out in the Persistence and Bioaccumulation Regulations of CEPA 1999.[17]

-

Ecological Risk: Based on the Ecological Risk Classification of Organic Substances (ERC) Approach, this compound is considered to have a low potential for ecological risk and is unlikely to cause harm to the environment at current exposure levels.[13] Environmental precautions should still be taken to prevent its release into drains and waterways.[5]

Conclusion

This compound is a functionally important ester with well-understood benefits as an emollient and industrial fluid, primarily derived from its unique branched chemical structure. Its synthesis is straightforward, and robust analytical methods exist for its quality control. The central issue for researchers and formulators is its toxicological profile, which is governed by its hydrolysis to 2-ethylhexanoic acid and the associated risk of developmental toxicity. While deemed safe for use in cosmetics by industry panels under specific conditions, its classification as a reproductive toxicant by several national regulatory bodies necessitates careful risk assessment and management in its application and handling.

References

- 1. cir-safety.org [cir-safety.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Cas 7425-14-1,this compound | lookchem [lookchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. bisleyinternational.com [bisleyinternational.com]

- 8. researchgate.net [researchgate.net]

- 9. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 11. ulprospector.com [ulprospector.com]

- 12. aston-chemicals.com [aston-chemicals.com]

- 13. Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester - Canada.ca [canada.ca]

- 14. This compound | C16H32O2 | CID 23906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Calcium 2-ethylhexanoate and this compound - information sheet - Canada.ca [canada.ca]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Hydrolysis of 2-Ethylhexyl 2-ethylhexanoate to 2-ethylhexanol

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 2-ethylhexyl 2-ethylhexanoate to yield 2-ethylhexanol and 2-ethylhexanoic acid. The document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the chemical principles and practical methodologies for this transformation. We will explore the challenges posed by this sterically hindered ester and detail various catalytic approaches, including acid-catalyzed, base-catalyzed (saponification), and enzymatic methods. Each section is designed to offer not just procedural steps but also the underlying scientific rationale to empower the reader to adapt and troubleshoot these methods.

Introduction: The Significance of 2-Ethylhexanol and its Ester Precursor

2-Ethylhexanol is a branched, eight-carbon chiral alcohol that serves as a crucial building block in the chemical industry.[1] It is a colorless liquid, poorly soluble in water but miscible with most organic solvents.[1] Its primary application lies in the synthesis of various esters that function as plasticizers (e.g., bis(2-ethylhexyl) phthalate, DEHP), emollients, and solvents.[1][2] this compound itself is utilized in cosmetic formulations as a skin-conditioning agent and emollient.[3][4]

The hydrolysis of this compound is a fundamental reaction that cleaves the ester bond to regenerate 2-ethylhexanol and produce 2-ethylhexanoic acid.[3] Understanding this process is vital for several reasons:

-

Metabolic Studies: In biological systems, this hydrolysis is a key metabolic pathway.[5]

-

Quality Control: Detecting and quantifying residual 2-ethylhexanol in the ester product is crucial for quality assurance.

-

Chemical Synthesis: The hydrolysis can be a deliberate synthetic step to produce 2-ethylhexanol from the ester, although industrial production of 2-ethylhexanol primarily relies on the oxo process from propylene.[2][6]

This guide will delve into the practical aspects of achieving this hydrolysis in a laboratory setting.

The Chemical Challenge: Steric Hindrance in Ester Hydrolysis

The hydrolysis of an ester is a nucleophilic acyl substitution reaction.[7] However, the structure of this compound presents a significant challenge: steric hindrance . Both the acyl and the alkyl portions of the ester are branched 2-ethylhexyl groups. This bulkiness physically impedes the approach of a nucleophile (water or a hydroxide ion) to the electrophilic carbonyl carbon, thereby slowing down the reaction rate. Consequently, standard hydrolysis conditions that are effective for simple esters often prove inadequate, necessitating more stringent or specialized methods.[1]

Catalytic Strategies for the Hydrolysis of this compound

To overcome the kinetic barrier imposed by steric hindrance, a catalyst is essential. The choice of catalyst dictates the reaction mechanism, conditions, and work-up procedure. We will explore three primary catalytic systems.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification.[8][9] The reaction is typically catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[10][11]

Mechanism:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[11]

-

Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[7][11]

-

Proton Transfer: A proton is transferred from the attacking water molecule to the alkoxy oxygen.

-

Elimination of the Alcohol: The protonated alkoxy group becomes a good leaving group (2-ethylhexanol) and is eliminated, reforming the carbonyl group.

-

Deprotonation: The protonated carboxylic acid is deprotonated, regenerating the acid catalyst.[8]

To drive the equilibrium towards the products (hydrolysis), a large excess of water must be used, in accordance with Le Châtelier's principle.[9][10]

References

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. phasetransfer.com [phasetransfer.com]

- 4. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 6. US4684750A - Process for the production of 2-ethyl-hexanol - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gas chromatographic determination of 2-ethylhexanol and 2-ethylhexanoic acid as derivatives suitable for electron-capture and nitrogen-phosphorus detection after single reaction with heptafluorobutyrylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. arkat-usa.org [arkat-usa.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The In Vivo Metabolic Fate of 2-Ethylhexyl 2-Ethylhexanoate: A Technical Guide

Executive Summary

2-Ethylhexyl 2-ethylhexanoate (EHEH), an ester of 2-ethylhexanoic acid and 2-ethylhexanol, sees widespread use in industrial and consumer products, necessitating a thorough understanding of its metabolic pathway for comprehensive risk assessment. This technical guide provides an in-depth analysis of the in vivo metabolism of EHEH. The primary metabolic route is initiated by rapid hydrolysis, catalyzed by carboxylesterases, into its constituent molecules: 2-ethylhexanol (EH) and 2-ethylhexanoic acid (EHA). EH is subsequently oxidized to EHA. The resulting EHA undergoes extensive oxidative metabolism, primarily through ω- and (ω-1)-oxidation, leading to a series of more polar, excretable metabolites. This guide details the enzymatic processes, identifies key metabolites, outlines robust experimental methodologies for their study, and presents quantitative data to provide a holistic view for researchers, toxicologists, and drug development professionals.

Introduction to this compound (EHEH)

This compound is an organic compound produced by the esterification of 2-ethylhexanoic acid and 2-ethylhexanol.[1] Its physical properties, such as low volatility and excellent solvency, have led to its use in various applications, including as an emollient in cosmetics and a component in lubricants and reprographic agents.[1] Given the potential for human exposure, a clear and detailed understanding of its toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes the substance—is paramount for evaluating its safety profile. The metabolic pathway is of particular interest as the toxicity of the parent compound is directly related to the characteristics of its metabolites.[2][3] This guide focuses on the in vivo transformation of EHEH following systemic exposure.

The Metabolic Journey: A Stepwise Breakdown

The in vivo metabolism of EHEH is a multi-step process designed to increase the water solubility of the lipophilic parent compound, thereby facilitating its elimination from the body. The journey can be broadly categorized into two major phases:

-

Phase I - Hydrolysis: The initial and rate-determining step is the cleavage of the ester bond.

-

Phase I - Oxidation: The primary alcohol and carboxylic acid metabolites are then subject to a cascade of oxidative reactions.

-

Phase II - Conjugation: Oxidized metabolites can be further conjugated, primarily with glucuronic acid, to enhance their excretion.

Following oral administration, EHEH and its metabolites are rapidly absorbed and subsequently excreted, primarily via the urine, with elimination being largely complete within 24-28 hours in rat models.[4][5]

Phase I Metabolism: The Gateway Reactions

The Critical Role of Carboxylesterases in Ester Hydrolysis

The primary metabolic pathway for EHEH involves its hydrolysis to form 2-ethylhexanoic acid (EHA) and 2-ethylhexanol (EH).[1][6] This reaction is catalyzed by a class of serine hydrolase enzymes known as carboxylesterases (CEs).[7][8]

-

Enzyme & Location: CEs are ubiquitously distributed throughout the body, with high concentrations in the liver, a primary site of xenobiotic metabolism.[7][8] Human carboxylesterases CES1 and CES2 are the predominant forms involved in drug and xenobiotic metabolism.[9]

-

Mechanism: CEs catalyze the addition of water across the ester linkage, yielding a carboxylic acid and an alcohol.[7] This initial cleavage is crucial as it breaks down the parent ester into its more biologically active and metabolically available constituents.[2][3]

The Fate of Primary Metabolites: Oxidation Cascades

Once EHEH is hydrolyzed, its primary metabolites, EH and EHA, enter distinct but interconnected oxidative pathways.

3.2.1 Metabolism of 2-Ethylhexanol (EH) The 2-ethylhexanol released from hydrolysis is rapidly metabolized. The pathway is analogous to that of other primary alcohols:

-

Oxidation to Aldehyde: EH is first oxidized to its corresponding aldehyde, 2-ethylhexaldehyde, a reaction presumed to be catalyzed by alcohol dehydrogenases.[10][11]

-

Oxidation to Carboxylic Acid: The aldehyde intermediate is short-lived and is swiftly oxidized by aldehyde dehydrogenases to form 2-ethylhexanoic acid (EHA).[11] This step is significant as it converts the entire EHEH molecule into EHA, making EHA the central molecule for subsequent metabolic events.[1]

3.2.2 Metabolism of 2-Ethylhexanoic Acid (EHA) EHA, derived from both the initial hydrolysis and the oxidation of EH, undergoes extensive further metabolism. Studies in rats have identified several key oxidative pathways that generate more polar, readily excretable products:[5][12]

-

ω-Oxidation: Oxidation at the terminal methyl group (C6) of the hexanoic acid chain leads to the formation of 6-hydroxy-2-ethylhexanoic acid . Further oxidation of this alcohol yields the dicarboxylic acid, 2-ethyl-1,6-hexanedioic acid (2-ethyladipic acid) .[5][12]

-

(ω-1)-Oxidation: Oxidation at the penultimate carbon (C5) results in the formation of 5-hydroxy-2-ethylhexanoic acid . This can be further oxidized to a ketone, 5-keto-2-ethylhexanoic acid .[5][12]

-

β-Oxidation: In humans, β-oxidation appears to be a major catabolic route for EHA. This pathway leads to the formation of 3-oxo-2-ethylhexanoic acid as the dominant urinary metabolite.[13]

The following diagram illustrates the comprehensive metabolic pathway of EHEH.

Pharmacokinetics and Excretion

Absorption and Distribution

Toxicokinetic studies in rats demonstrate that EHA, a proxy for hydrolyzed EHEH, is rapidly absorbed from the gastrointestinal tract, with peak blood levels detected within 15-30 minutes of oral administration.[4] Following absorption, the highest distribution is observed in the liver, kidneys, and blood.[4] Dermal absorption is significantly lower than oral absorption.[4][6] Notably, EHA has been shown to cross the placenta in pregnant mice, indicating potential for fetal exposure.[4]

Excretion

The metabolites of EHEH are rapidly excreted, primarily in the urine.[4] In rat studies, approximately 72-82% of an oral dose is excreted in the urine within 24-28 hours.[4][5] A smaller fraction is eliminated via the feces (7-12%).[4] The urinary metabolites are predominantly glucuronide conjugates of EHA and its various oxidized products, such as 2-ethyladipic acid, 5-hydroxy-2-ethylhexanoic acid, and 6-hydroxy-2-ethylhexanoic acid.[4][12] This conjugation step (Phase II metabolism) further increases the water solubility of the metabolites, facilitating their renal clearance.

Quantitative Excretion Data

The following table summarizes typical excretion data from a study using radiolabeled 2-ethylhexanol in rats, which serves as a strong model for the fate of the 2-ethylhexyl moiety of EHEH.

| Excretion Route | Percentage of Administered Dose (%) | Timeframe | Species |

| Urine | 80-82% | 28 hours | Rat |

| Feces | 8-9% | 28 hours | Rat |

| CO₂ (respiratory) | 6-7% | 28 hours | Rat |

| Data sourced from Albro, P.W. (1975).[5] |

Experimental Methodologies for Metabolic Profiling

Investigating the metabolic fate of EHEH requires a combination of in vivo studies and sophisticated analytical techniques.

In Vivo Study Protocol (Rodent Model)

A robust in vivo study is the cornerstone of metabolic pathway elucidation.

Step-by-Step Protocol:

-

Acclimatization: Male and female Fischer 344 rats are acclimated for at least one week.

-

Dosing: Animals are administered a single oral gavage dose of EHEH (or a key metabolite like radiolabeled EH or EHA). Dosing is typically done at low (e.g., 50 mg/kg) and high (e.g., 500 mg/kg) levels to assess dose-dependency.[12] A vehicle control group receives the carrier solvent only.

-

Housing & Sample Collection: Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces. Urine is collected at intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h).

-

Sample Processing: Urine samples are immediately treated to prevent degradation of unstable metabolites. For instance, to preserve β-keto acids like 3-oxo-2-EHA, immediate methylation is required to prevent decarboxylation.[13]

-

Termination & Tissue Collection: At the end of the study period (e.g., 48 hours), animals are euthanized, and key tissues (liver, kidney, blood) are collected for analysis of residual compound.

Analytical Workflow for Metabolite Identification

The identification and quantification of metabolites in biological matrices is a complex analytical challenge.

Workflow:

-

Enzymatic Hydrolysis: To analyze for total metabolite concentration (free + conjugated), urine samples are often treated with β-glucuronidase/sulfatase to cleave the Phase II conjugates.

-

Extraction: Metabolites are extracted from the urine matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Derivatization: Carboxylic acids and hydroxylated metabolites are often not volatile enough for Gas Chromatography (GC) analysis. They are derivatized to form more volatile and thermally stable esters, such as pentafluorobenzyl (PFB) esters or tert-butyldimethylsilyl (TBDMS) derivatives.[14][15]

-

Instrumental Analysis:

-

GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard for identifying and quantifying derivatized metabolites.[14][15][16] The system separates compounds based on their boiling points and provides mass spectra for structural elucidation.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique can often analyze metabolites directly without derivatization and offers high sensitivity and specificity.[15]

-

-

Quantification: Stable isotope-labeled internal standards are used to ensure accurate quantification.

The diagram below outlines a typical experimental workflow for an in vivo metabolism study.

Conclusion and Toxicological Significance

The in vivo metabolic pathway of this compound is a rapid and efficient process dominated by enzymatic hydrolysis and subsequent oxidation. The parent ester is quickly converted to 2-ethylhexanoic acid (EHA) and 2-ethylhexanol, with the latter also being oxidized to EHA. The toxicological profile of EHEH is therefore intrinsically linked to the effects of EHA.[1][3] High doses of EHA have been associated with developmental toxicity in animal studies.[4][17] Therefore, understanding the rate and extent of EHA formation from precursor compounds like EHEH is critical for establishing safe exposure limits. The methodologies detailed in this guide provide a framework for accurately assessing the metabolic fate and potential risks associated with EHEH and other alkyl ethylhexanoates.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. cir-safety.org [cir-safety.org]

- 3. cir-safety.org [cir-safety.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. The metabolism of 2-ethylhexanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester - Canada.ca [canada.ca]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 9. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. Metabolism of 2-ethylhexanol administered orally and dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological profile of 2-Ethylhexyl 2-ethylhexanoate

An In-depth Technical Guide to the Toxicological Profile of 2-Ethylhexyl 2-ethylhexanoate

Introduction

This compound (CAS No. 7425-14-1), also known as ethylhexyl ethylhexanoate, is a synthetic ester compound.[1] It is formed through the esterification of 2-ethylhexanoic acid and 2-ethylhexanol. Due to its properties as an emollient, viscosity modifier, and solvent, it finds application in various industrial and consumer products, including cosmetics, cleaning agents, and lubricants.[1] This guide provides a comprehensive technical overview of its toxicological profile, synthesizing available data to inform researchers, scientists, and drug development professionals. A key aspect of its toxicology is its rapid hydrolysis to its constituent components, 2-ethylhexanol and 2-ethylhexanoic acid (2-EHA), which are the primary drivers of its biological effects.[2] Consequently, much of the safety assessment for the parent compound relies on a read-across approach from the extensive data available for these metabolites.

Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in toxicological assessment. These characteristics influence its absorption, distribution, and interaction with biological systems.

| Property | Value | Reference |

| CAS Number | 7425-14-1 | [3][4] |

| Molecular Formula | C₁₆H₃₂O₂ | [1][5] |

| Molecular Weight | 256.42 g/mol | [1][5] |

| Appearance | Clear, colorless liquid/oil | [1][3] |

| Boiling Point | ~299.67°C (estimate) | [3] |

| Water Solubility | Low (specific value not found) | |

| LogP (Octanol/Water Partition Coefficient) | 6.587 (estimate) | [3] |

| Synonyms | Ethylhexyl ethylhexanoate, Octyl octanoate, 2-Ethylhexanoic acid, 2-ethylhexyl ester |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The biological impact of this compound is dictated by its behavior within the body. While specific toxicokinetic data for the parent ester is limited, its metabolic fate is well-established and central to its toxicological evaluation.[6]

Absorption:

-

Oral: Following oral exposure, the ester is expected to be rapidly and extensively hydrolyzed in the gastrointestinal tract by esterases before absorption.[6][7]

-

Dermal: Dermal absorption is a primary route of exposure from cosmetics.[2] While the extent of absorption for the parent ester is not fully characterized, it is presumed that hydrolysis can occur on the skin, catalyzed by cutaneous esterases, leading to the absorption of its metabolites, 2-EHA and 2-ethylhexanol.[2]

Distribution: Once absorbed, the hydrolysis products distribute throughout the body. Studies on 2-EHA in pregnant mice have shown that it can cross the placenta and be detected in embryos at levels similar to those in the dams, a critical finding for developmental toxicity assessment.[8]

Metabolism: The primary metabolic pathway for this compound is enzymatic hydrolysis.[2] This is a crucial detoxification step for the ester itself, but it yields metabolites that have their own distinct toxicological profiles. The alcohol (2-ethylhexanol) is further metabolized, primarily to the acid (2-EHA), making 2-EHA the key metabolite of concern.[9]

Excretion: The metabolites of this compound are rapidly excreted, primarily in the urine.[8] Studies with 2-ethylhexanol show that elimination of its metabolites is typically complete within 24 hours of oral exposure.[9]

Acute Toxicity

The acute toxicity of this compound is considered low via oral and dermal routes. This is consistent with many esters that undergo rapid hydrolysis to less acutely toxic components.

| Route | Species | Value (LD₅₀) | Reference |

| Oral | Rat | >2000 mg/kg bw | |

| Dermal | Rabbit | >2000 mg/kg bw | |

| Inhalation | - | No data available |

No significant signs of toxicity were documented in these acute studies.

Irritation and Sensitization

-

Skin Irritation: While no specific data are available for this compound, the Cosmetic Ingredient Review (CIR) noted a concern for potential irritation based on studies of other alkyl ethylhexanoates, such as cetyl ethylhexanoate.[6] Therefore, products containing this ingredient should be formulated to be non-irritating.[5]

-

Eye Irritation: No data are available for the parent compound.

-

Skin Sensitization: this compound is not expected to be a skin sensitizer. It lacks the structural alerts associated with sensitization, and its hydrolysis products, 2-EHA and 2-ethylhexanol, are also considered non-sensitizing.[7]

Repeated Dose Toxicity

There is a lack of specific repeated-dose toxicity studies on this compound. Assessment is therefore based on the known effects of its metabolites. The primary concerns associated with repeated exposure to 2-EHA are liver and developmental effects.[2][10]

Genotoxicity

Carcinogenicity

No carcinogenicity studies have been conducted on this compound. However, studies on its metabolite, 2-ethylhexanol, did not show evidence of carcinogenicity in a two-year oral gavage study in rats. It is noteworthy that other compounds containing a 2-ethylhexyl moiety have been associated with hepatocellular neoplasms in rodents, suggesting a potential for this chemical class to have carcinogenic potential, particularly in the rodent liver.[11] However, the relevance of these findings to human health is often debated and linked to mechanisms, such as peroxisome proliferation, that may be rodent-specific.

Reproductive and Developmental Toxicity

This is the most critical endpoint for this compound. While no data exists for the parent compound, its hydrolysis product, 2-EHA, is a known developmental toxicant.[6]

-

Classification: The parent ester is classified as a Category 3 reproductive toxin in Australia, with the risk phrase "Possible risk of harm to the unborn child". The European Chemicals Agency (ECHA) has also classified it as a Reproductive Category 2 substance (suspected of damaging the unborn child).[2] These classifications are based entirely on the known hazards of 2-EHA.[2]

-

Developmental Effects: Studies in rats exposed to 2-EHA have demonstrated developmental toxicity, including skeletal malformations and variations, even at doses that did not cause significant maternal toxicity.[8][12] The lowest-observed-adverse-effect-level (LOAEL) for developmental toxicity was reported to be 100 mg/kg bw/day.[8]

-

Fertility Effects: 2-EHA has also been shown to affect fertility in rats, with effects on the male reproductive system, including reduced sperm motility, observed at 100 mg/kg bw/day.[8]

Mechanism of Developmental Toxicity: The developmental toxicity of 2-EHA is not believed to be caused by a direct effect on the embryo. Instead, it is attributed to a cascade of events initiated by maternal liver toxicity. 2-EHA induces metallothionein (MT) in the maternal liver, which binds zinc. This leads to zinc sequestration in the liver, causing a transient but critical zinc deficiency in the developing embryo, which is the ultimate cause of the observed teratogenic effects.[6]

This indirect mechanism is crucial. Studies using a precursor compound that metabolizes more slowly to 2-EHA did not produce developmental toxicity, suggesting that the rate of 2-EHA formation is key.[6][13] If the metabolic conversion allows for clearance before sufficient levels accumulate to induce liver toxicity, the downstream developmental effects are avoided.[6]

Human Health Risk Characterization

The primary risk to human health from this compound is developmental toxicity due to its hydrolysis to 2-EHA. Risk characterization depends on the exposure scenario. In cosmetics, where it might be used in leave-on products at concentrations up to 8.3%, regulatory bodies have expressed concern that the resulting exposure to 2-EHA could be high enough to pose a risk. The Canadian government concluded that at the levels of exposure considered in their assessment, this compound is harmful to human health.[10]

Experimental Protocol: In Vitro Hydrolysis Assay

To validate the foundational assumption of ester hydrolysis, an in vitro experiment using liver microsomes or skin homogenates can be performed. This protocol outlines a representative workflow.

Objective: To determine the rate of hydrolysis of this compound into 2-ethylhexanol and 2-ethylhexanoic acid by liver microsomes.

Materials:

-

This compound (substrate)

-

Rat or human liver microsomes (enzyme source)

-

NADPH regenerating system (cofactor for potential subsequent metabolism)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (quenching solvent)

-

Analytical standards: 2-ethylhexanol and 2-ethylhexanoic acid

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Prepare working solutions by diluting the stock in phosphate buffer.

-

Reaction Incubation: a. In a microcentrifuge tube, pre-warm 0.5 mg/mL of liver microsomes in phosphate buffer at 37°C for 5 minutes. b. Add the NADPH regenerating system. c. Initiate the reaction by adding the this compound working solution to a final concentration of 10 µM. d. Incubate the mixture at 37°C with gentle shaking.

-

Time-Point Sampling: a. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard.

-

Sample Processing: a. Vortex the quenched samples vigorously. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. c. Transfer the supernatant to an HPLC vial for analysis.

-

LC-MS/MS Analysis: a. Analyze the samples for the disappearance of the parent compound and the formation of the metabolites (2-ethylhexanol and 2-ethylhexanoic acid). b. Use a calibrated standard curve for each analyte to quantify their concentrations.

-

Data Analysis: Plot the concentration of the parent compound and metabolites over time to determine the rate of hydrolysis (e.g., half-life, T½).

Causality and Validation: This protocol includes a time-zero sample and control incubations (without microsomes or without substrate) to ensure that the observed hydrolysis is enzymatic and not due to spontaneous degradation. The use of LC-MS/MS provides high specificity and sensitivity for quantifying the parent and its metabolites, ensuring the trustworthiness of the results.

Conclusion

The toxicological profile of this compound is intrinsically linked to its metabolic hydrolysis products, 2-ethylhexanol and, more significantly, 2-ethylhexanoic acid. The parent compound exhibits low acute toxicity and is not considered a genotoxic or sensitizing agent. The primary toxicological concern is the potential for reproductive and developmental toxicity, driven by 2-EHA. The mechanism for this effect is understood to be an indirect cascade involving maternal liver toxicity and subsequent embryonic zinc deficiency. Risk assessments by international bodies have highlighted this endpoint, leading to classifications and potential restrictions on its use, particularly in consumer products like cosmetics where exposure may be significant.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester - Canada.ca [canada.ca]

- 3. This compound CAS#: 7425-14-1 [m.chemicalbook.com]

- 4. This compound | 7425-14-1 [chemicalbook.com]

- 5. This compound | C16H32O2 | CID 23906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Calcium 2-ethylhexanoate and this compound - information sheet - Canada.ca [canada.ca]

- 11. Comparative chronic toxicities and carcinogenic potentials of 2-ethylhexyl-containing compounds in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. cir-safety.org [cir-safety.org]

An In-Depth Technical Guide to the Mechanisms of Developmental Toxicity of 2-Ethylhexyl 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the current understanding of the developmental toxicity associated with 2-Ethylhexyl 2-ethylhexanoate. It is designed to offer researchers and professionals in drug development a detailed synthesis of the core mechanisms, from metabolic activation to adverse developmental outcomes, and to provide a framework for experimental investigation.

I. Introduction and Toxicokinetics: The Path to the Proximate Teratogen

This compound is an ester that undergoes enzymatic hydrolysis in the body, a critical first step in its toxicological profile. This metabolic activation is the gateway to its developmental toxicity.

Metabolic Activation Pathway

The primary route of metabolic activation involves the hydrolysis of the ester bond, yielding two primary metabolites: 2-ethylhexanol and 2-ethylhexanoic acid (2-EHA).[1][2][3] It is the latter, 2-EHA, that is widely considered to be the proximate teratogen, responsible for the adverse developmental effects observed in animal studies.[4] The efficiency of this hydrolysis can influence the systemic concentration of 2-EHA and, consequently, the severity of the toxic response.

Diagram: Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its primary metabolites.

II. Core Mechanisms of 2-EHA-Induced Developmental Toxicity

The developmental toxicity of 2-EHA is not attributed to a single, direct action on the developing embryo. Instead, it appears to be a multi-faceted process involving indirect maternal effects and direct actions on cellular signaling pathways.

A. The Zinc Sequestration Hypothesis: An Indirect Path to Teratogenesis

A prominent hypothesis for the teratogenicity of 2-EHA involves the disruption of zinc homeostasis.[1] This is not a direct chelation of zinc by 2-EHA in the embryonic compartment, but rather a cascade of events initiated in the mother:

-

Maternal Liver Toxicity and Metallothionein Induction: High doses of 2-EHA can induce liver toxicity in the mother. This hepatic stress leads to the induction of metallothionein, a protein involved in metal homeostasis and detoxification.

-

Zinc Sequestration in the Maternal Liver: Metallothionein has a high affinity for zinc. Its induction in the maternal liver leads to the sequestration of zinc, reducing its bioavailability in the maternal circulation.

-

Embryonic Zinc Deficiency: The resulting maternal zinc deficiency limits the amount of this essential micronutrient that can be transferred to the developing embryo.

-

Disruption of Zinc-Dependent Developmental Processes: Zinc is a critical cofactor for a vast array of enzymes and transcription factors that are essential for normal embryonic development, particularly skeletal formation. A deficiency can lead to a range of developmental abnormalities. The teratogenic effects of known chelating agents have been shown to be preventable with zinc supplementation, supporting this mechanistic link.[5]

Diagram: Proposed Zinc Sequestration Pathway

Caption: The proposed indirect mechanism of 2-EHA-induced developmental toxicity via zinc sequestration.

B. Peroxisome Proliferator-Activated Receptor (PPAR) Activation

2-EHA is a known agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[6] PPARs are nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation.[7]

-

PPARα Activation: Activation of PPARα in the liver is associated with peroxisome proliferation and changes in lipid metabolism.[6] While the direct link between PPARα activation and the specific skeletal malformations observed with 2-EHA is still an active area of research, it is plausible that alterations in lipid signaling and energy metabolism during critical windows of development could contribute to adverse outcomes. Prenatal activation of PPARα has been shown to impair mammary lobuloalveolar development in mice, demonstrating the potential for developmental consequences.[8][9]

-

Potential Role of PPARγ: Other phthalate metabolites have been shown to activate PPARγ, which is critically involved in placental development and adipogenesis.[7] Further investigation is needed to fully elucidate the role of PPARγ in 2-EHA's developmental toxicity.

C. Oxidative Stress and Epigenetic Modifications: Emerging Mechanisms

While less established than the zinc sequestration and PPAR activation pathways for 2-EHA specifically, oxidative stress and epigenetic alterations are recognized mechanisms for the developmental toxicity of other phthalates and environmental chemicals.

-

Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell can lead to cellular damage. The developing embryo is particularly vulnerable to oxidative stress due to its high rate of cell proliferation and differentiation and relatively immature antioxidant defense systems.[10][11] Some studies have shown that 2-EHA can modulate the production of ROS in certain cell types, suggesting a potential role for oxidative stress in its toxicity profile.[12]

-

Epigenetic Modifications: Environmental exposures during critical developmental windows can lead to lasting changes in gene expression through epigenetic mechanisms such as DNA methylation and histone modifications.[13][14][15] These changes can alter developmental trajectories and predispose individuals to disease later in life. While direct evidence for 2-EHA-induced epigenetic changes during development is still emerging, the known effects of other phthalates on the epigenome suggest this is a plausible contributing mechanism.[16]

III. Experimental Workflows for Investigating Developmental Toxicity